![molecular formula C13H10FNO B13423546 4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is a Schiff base compound, characterized by the presence of a C=N bond formed through the condensation of an aromatic amine and an aromatic aldehyde. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 typically involves the condensation reaction between 4-fluoroaniline and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 involves its ability to form stable complexes with metal ions through its Schiff base structure. The C=N bond and the hydroxyl group provide coordination sites for metal ions, influencing the electronic properties of the resulting complexes. These interactions can affect various molecular pathways, including enzymatic activities and redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxybenzylidene)isonicotinohydrazone: Another Schiff base with similar coordination properties.
N-(4-Hydroxybenzylidene)-4-ferrocenylaniline: Known for its applications in materials science.
Uniqueness
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other Schiff bases. This makes it particularly valuable in the development of materials with specific electronic and optical characteristics .
Propriétés
Formule moléculaire |
C13H10FNO |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)iminomethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i1+1,2+1,7+1,8+1,10+1,13+1 |
Clé InChI |
VNNJGDYPPLXJFF-WCAZBZEQSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)F |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



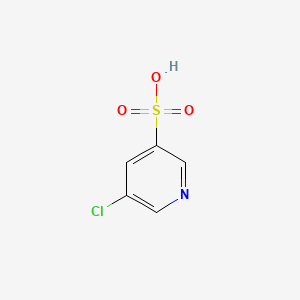


![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
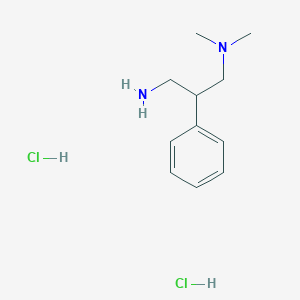


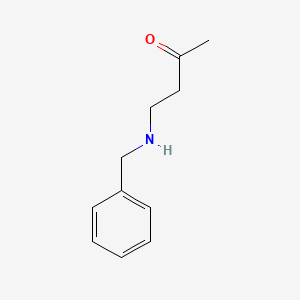
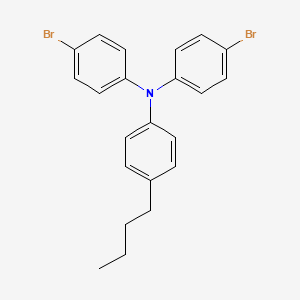
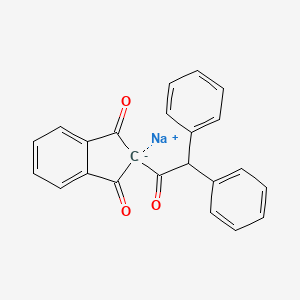

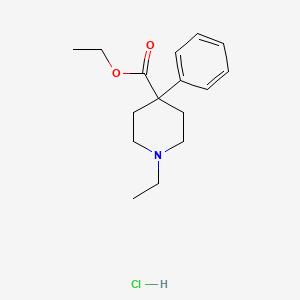
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
